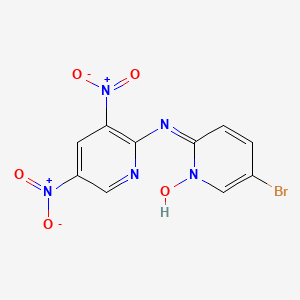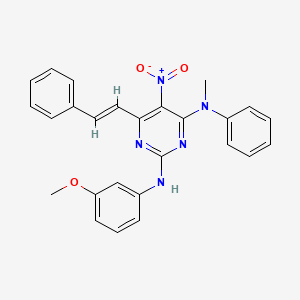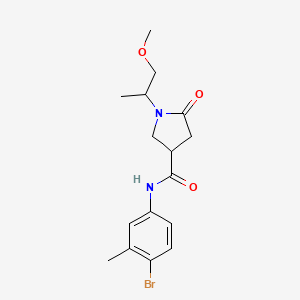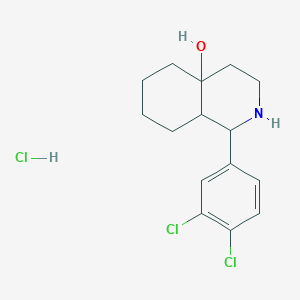![molecular formula C14H13BrN2O3 B5345447 N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of great interest to researchers due to its potential applications in the treatment of various diseases.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent activator of soluble guanylyl cyclase (sGC), an enzyme that is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. BAY 41-2272 has been shown to have therapeutic potential in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure.
Mechanism of Action
BAY 41-2272 activates sGC by binding to its heme cofactor and increasing its sensitivity to endogenous nitric oxide (NO). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn leads to smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It has been found to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to improve erectile function in animal models of erectile dysfunction. Additionally, BAY 41-2272 has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using BAY 41-2272 in lab experiments is its potency as an sGC activator. This allows for a smaller amount of compound to be used in experiments, reducing costs and potential side effects. However, one limitation of using BAY 41-2272 is its short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research on BAY 41-2272. One direction is to investigate its potential as a treatment for other diseases such as sickle cell disease and chronic obstructive pulmonary disease. Another direction is to develop more potent and selective sGC activators that have a longer half-life and fewer side effects. Additionally, the use of BAY 41-2272 in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
BAY 41-2272 can be synthesized by reacting 4-bromoaniline with 2-oxo-N-methyl-N-[(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide in the presence of a base. The reaction yields BAY 41-2272 as a white solid, which can be purified by recrystallization.
properties
IUPAC Name |
N-[1-(4-bromoanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBBVBKPDWVFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)

![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5345386.png)

![N,N-dimethyl-N'-(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethane-1,2-diamine](/img/structure/B5345395.png)

![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)

![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)
